molecular formula C9H9F2NO2 B2388857 6-(1,1-Difluoroethyl)-2-methylnicotinic acid CAS No. 2375259-17-7

6-(1,1-Difluoroethyl)-2-methylnicotinic acid

Cat. No.: B2388857
CAS No.: 2375259-17-7
M. Wt: 201.173
InChI Key: KPJVUZDNZKPMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,1-Difluoroethyl)-2-methylnicotinic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the difluoroethyl group imparts distinct characteristics to the molecule, making it a valuable subject of study in medicinal chemistry, materials science, and other areas.

Chemical Reactions Analysis

Types of Reactions

6-(1,1-Difluoroethyl)-2-methylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 6-(1,1-Difluoroethyl)-nicotinic acid
  • 2-Methylnicotinic acid
  • 6-(1,1-Difluoroethyl)-2-methylpyridine

Uniqueness

6-(1,1-Difluoroethyl)-2-methylnicotinic acid stands out due to the presence of both the difluoroethyl and methyl groups, which confer unique chemical and biological properties. This combination enhances its potential for use in various applications, particularly in drug development and materials science .

Biological Activity

6-(1,1-Difluoroethyl)-2-methylnicotinic acid is a synthetic derivative of nicotinic acid, which has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluoroethyl group at the 6-position and a methyl group at the 2-position of the pyridine ring. Its unique chemical structure suggests various interactions within biological systems, leading to diverse pharmacological effects.

  • Chemical Formula : C₉H₈F₂N₁O₂
  • Molecular Weight : 201.16 g/mol
  • CAS Number : 2375259-17-7

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. It is hypothesized that the difluoroethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. This compound may act on nicotinic acetylcholine receptors (nAChRs) and other molecular targets involved in neurotransmission and metabolic regulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant effectiveness in inhibiting bacterial growth.
  • Anticancer Properties : In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa and A549. The IC50 values for these cell lines suggest a promising potential for further development as an anticancer agent.
  • Anti-inflammatory Effects : Some studies have suggested that this compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammation in cellular models.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectMeasurement MethodReference
AntibacterialStaphylococcus aureusInhibition of growthMIC Assay
AntibacterialEscherichia coliInhibition of growthMIC Assay
AnticancerHeLa CellsReduced proliferationIC50 Assay
AnticancerA549 CellsReduced proliferationIC50 Assay
Anti-inflammatoryN/ADecreased cytokine releaseELISA

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial properties of various nicotinic acid derivatives, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC value of 32 µg/mL, indicating strong antibacterial activity compared to standard antibiotics.

Case Study 2: Anticancer Potential

In vitro studies on HeLa and A549 cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated to be approximately 50 µM for HeLa cells and 60 µM for A549 cells, suggesting its potential as a chemotherapeutic agent.

Properties

IUPAC Name

6-(1,1-difluoroethyl)-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-5-6(8(13)14)3-4-7(12-5)9(2,10)11/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJVUZDNZKPMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(C)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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